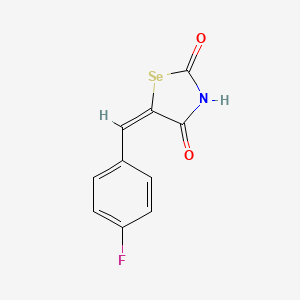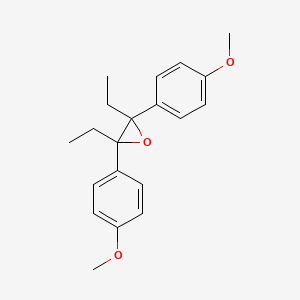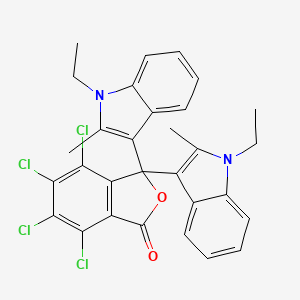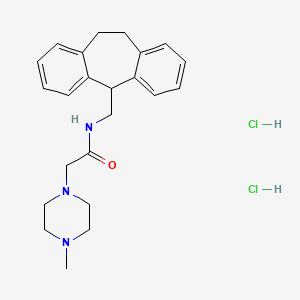
1-Piperazineacetamide, N-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)methyl)-4-methyl-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazineacetamide, N-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)methyl)-4-methyl-, dihydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a piperazine ring, an acetamide group, and a dibenzo(a,d)cycloheptene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineacetamide, N-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)methyl)-4-methyl-, dihydrochloride typically involves multiple steps. The starting materials often include piperazine, acetamide, and dibenzo(a,d)cycloheptene derivatives. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The process may also require specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and quality of the final product.
化学反応の分析
Types of Reactions
1-Piperazineacetamide, N-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)methyl)-4-methyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
1-Piperazineacetamide, N-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)methyl)-4-methyl-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Piperazineacetamide, N-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)methyl)-4-methyl-, dihydrochloride involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
類似化合物との比較
1-Piperazineacetamide, N-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)methyl)-4-methyl-, dihydrochloride can be compared with other similar compounds, such as:
- 1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine
- 1-Piperazineethanol, 4-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-α-[(5-quinolinyloxy)methyl]-
These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties
特性
CAS番号 |
117125-50-5 |
|---|---|
分子式 |
C23H31Cl2N3O |
分子量 |
436.4 g/mol |
IUPAC名 |
2-(4-methylpiperazin-1-yl)-N-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylmethyl)acetamide;dihydrochloride |
InChI |
InChI=1S/C23H29N3O.2ClH/c1-25-12-14-26(15-13-25)17-23(27)24-16-22-20-8-4-2-6-18(20)10-11-19-7-3-5-9-21(19)22;;/h2-9,22H,10-17H2,1H3,(H,24,27);2*1H |
InChIキー |
VTICFKOBXWACHK-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CC(=O)NCC2C3=CC=CC=C3CCC4=CC=CC=C24.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


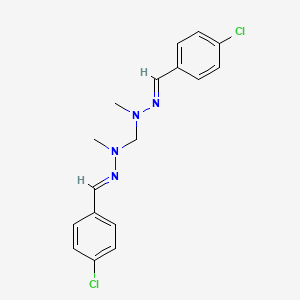
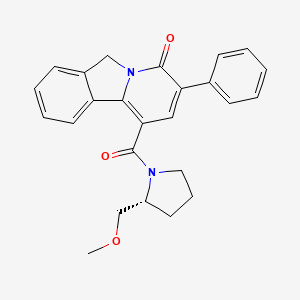
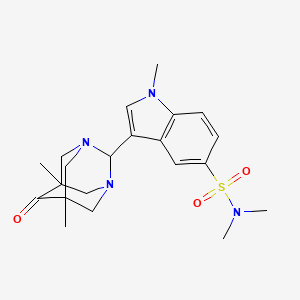
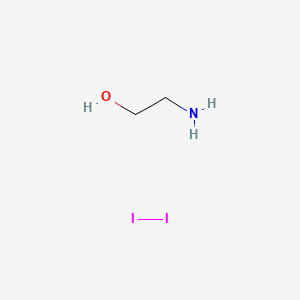
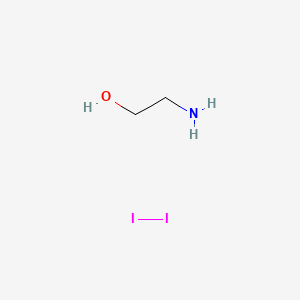
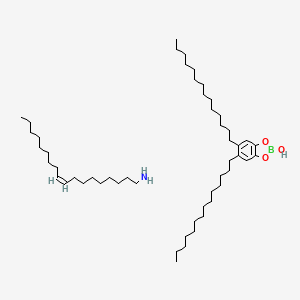
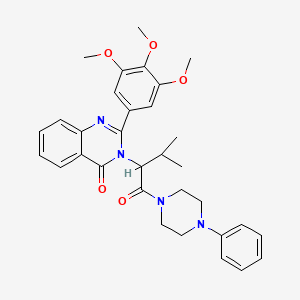

![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12710276.png)
